molecular formula C31H33N3O7S B2723756 3-[2,4-dioxo-10-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]propyl 4-(morpholine-4-sulfonyl)benzoate CAS No. 313252-54-9

3-[2,4-dioxo-10-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]propyl 4-(morpholine-4-sulfonyl)benzoate

Cat. No.: B2723756
CAS No.: 313252-54-9
M. Wt: 591.68
InChI Key: WBFRXXWGEYIQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2,4-dioxo-10-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]propyl 4-(morpholine-4-sulfonyl)benzoate is a complex organic compound with a molecular formula of C31H33N3O7S and a molecular weight of 591.68

Preparation Methods

The synthesis of 3-[2,4-dioxo-10-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]propyl 4-(morpholine-4-sulfonyl)benzoate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the benzo[de]isoquinolin-2-yl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the benzo[de]isoquinolin-2-yl intermediate.

    Attachment of the piperidin-1-yl group: The intermediate is then reacted with piperidine to introduce the piperidin-1-yl group.

    Formation of the morpholin-4-ylsulfonylbenzoate: The final step involves the reaction of the intermediate with morpholin-4-ylsulfonylbenzoate under specific conditions to form the desired compound.

Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

3-[2,4-dioxo-10-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]propyl 4-(morpholine-4-sulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[2,4-dioxo-10-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]propyl 4-(morpholine-4-sulfonyl)benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[2,4-dioxo-10-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]propyl 4-(morpholine-4-sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the influenza A virus virulence factor NS1 by activating host expression of the mTORC1 inhibitor REDD1 . This activation prevents the inactivation of the TSC1–TSC2 complex by AKT1, thereby blocking the activation of the mTORC1 pathway .

Comparison with Similar Compounds

Similar compounds to 3-[2,4-dioxo-10-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]propyl 4-(morpholine-4-sulfonyl)benzoate include:

    6-(1,3-Dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid: This compound also contains the benzo[de]isoquinolin-2-yl and piperidin-1-yl groups but differs in its overall structure and functional groups.

    3-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate: This compound has a similar core structure but includes different substituents, leading to variations in its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O7S/c35-29-25-7-4-6-24-27(32-14-2-1-3-15-32)13-12-26(28(24)25)30(36)34(29)16-5-19-41-31(37)22-8-10-23(11-9-22)42(38,39)33-17-20-40-21-18-33/h4,6-13H,1-3,5,14-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFRXXWGEYIQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCOC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.